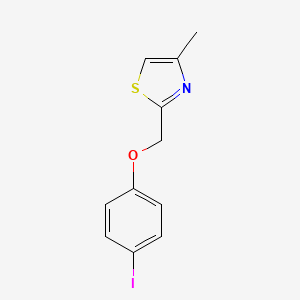

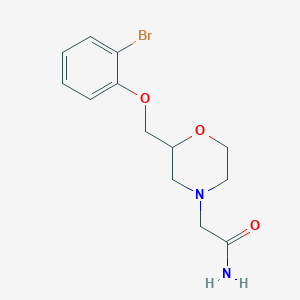

![molecular formula C8H6N2O3 B11783472 5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)

5-Aminobenzo[d]isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 5-aminobenzo[d]isoxazol-3-carboxílico es un compuesto heterocíclico que pertenece a la familia de los isoxazoles. Los isoxazoles son anillos de cinco miembros que contienen tres átomos de carbono, un átomo de nitrógeno y un átomo de oxígeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-aminobenzo[d]isoxazol-3-carboxílico típicamente implica la reacción de cicloadición (3 + 2) de un alquino con un óxido de nitrilo. Esta reacción a menudo es catalizada por metales como el cobre (Cu(I)) o el rutenio (Ru(II)). también se están explorando rutas sintéticas sin metales para evitar los inconvenientes asociados con las reacciones catalizadas por metales, como los altos costos, la toxicidad y la generación de residuos .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto aún se encuentran en desarrollo, con un enfoque en procesos ecológicos y rentables. El uso de catalizadores sin metales y los principios de la química verde se están priorizando para hacer que el proceso de producción sea más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-aminobenzo[d]isoxazol-3-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidracina, benzaldehídos y metanol. Las reacciones típicamente se llevan a cabo bajo condiciones de reflujo para asegurar una conversión completa .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de isoxazol funcionalizados, que tienen diversas actividades biológicas como propiedades anticancerígenas, antioxidantes, antibacterianas y antimicrobianas .

Aplicaciones Científicas De Investigación

El ácido 5-aminobenzo[d]isoxazol-3-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se estudia por su potencial como molécula bioactiva con diversas actividades biológicas.

Medicina: Se está investigando su posible uso en el descubrimiento de fármacos, particularmente como agente anticancerígeno y antimicrobiano.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores para diversos procesos industriales

Mecanismo De Acción

El mecanismo de acción del ácido 5-aminobenzo[d]isoxazol-3-carboxílico implica su interacción con dianas moleculares y vías específicas. La actividad biológica del compuesto se debe principalmente a su capacidad para unirse y modular la actividad de enzimas y receptores involucrados en diversos procesos celulares. Esta unión puede conducir a la inhibición o activación de estos objetivos, lo que resulta en los efectos terapéuticos deseados .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares incluyen:

- Ácido 5-amino-3-metil-isoxazol-4-carboxílico

- 5-Fenilisoxazol-3-carbohidrazida

- Ácido 1,2-benzisoxazol-3-carboxílico

Singularidad

El ácido 5-aminobenzo[d]isoxazol-3-carboxílico es único debido a su patrón de sustitución específico en el anillo isoxazol, que le confiere actividades biológicas y reactividad química distintas. Esta singularidad lo convierte en un compuesto valioso para el descubrimiento de fármacos y otras aplicaciones de investigación científica .

Propiedades

Fórmula molecular |

C8H6N2O3 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

5-amino-1,2-benzoxazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,9H2,(H,11,12) |

Clave InChI |

GKYVREMCJSVNFV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1N)C(=NO2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

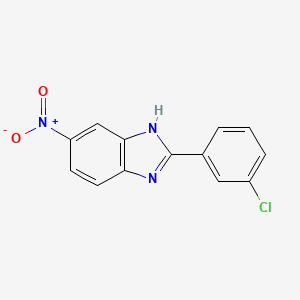

![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)

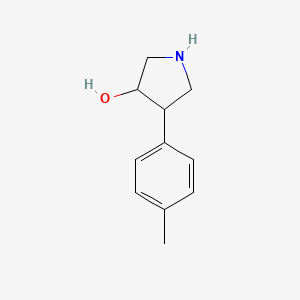

![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)

![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)

![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

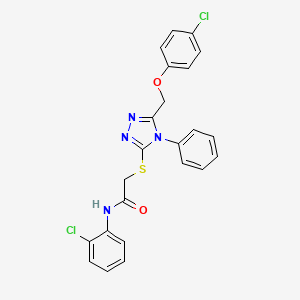

![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)